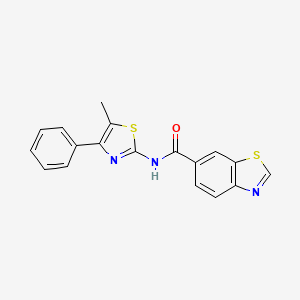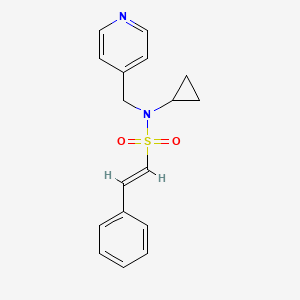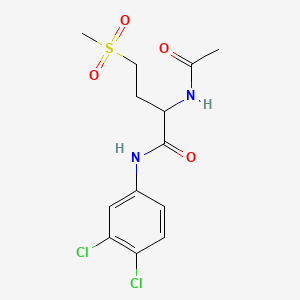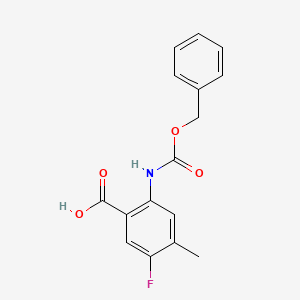
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenoxyacetamide” is a compound with the molecular formula C18H16N2O2S and a molecular weight of 324.39684 . Another similar compound is “5-Methyl-4-phenyl-1,3-thiazol-2-amine” with the molecular formula C10H10N2S and a molecular weight of 190.265 .
Physical and Chemical Properties Analysis
The physical and chemical properties of “5-Methyl-4-phenyl-1,3-thiazol-2-amine” include a density of 1.2±0.1 g/cm3, boiling point of 349.7±11.0 °C at 760 mmHg, melting point of 122-126ºC, and a flash point of 165.3±19.3 °C .Applications De Recherche Scientifique
Antimicrobial and Antifungal Properties
Research into N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide derivatives has shown significant promise in antimicrobial and antifungal applications. A study by Bikobo et al. (2017) synthesized a series of thiazole derivatives that displayed potent antimicrobial activity, surpassing some reference drugs in efficacy against pathogenic strains, particularly Gram-positive bacteria and Candida strains (Bikobo et al., 2017). Similarly, Patel and Shaikh (2010) prepared thiazolidinone derivatives of nicotinic acid with antimicrobial activities against a range of bacteria and fungi, highlighting the potential of these compounds in treating infectious diseases (Patel & Shaikh, 2010).
Anticancer Evaluation
The exploration of this compound derivatives extends into anticancer research, with compounds showing efficacy against various cancer cell lines. Ravinaik et al. (2021) designed and synthesized derivatives that were evaluated for their anticancer activity, demonstrating moderate to excellent inhibition against breast, lung, colon, and ovarian cancer cell lines, with several derivatives outperforming the reference drug etoposide (Ravinaik et al., 2021).
Antitumor Activity
The antitumor activity of thiazole derivatives has been another area of focus. Ostapiuk et al. (2017) synthesized new thiazole derivatives and investigated their antitumor efficacy. Two compounds in particular were noted for their significant ability to inhibit the in vitro growth of human tumor cells, suggesting the potential of these derivatives as innovative anti-cancer agents (Ostapiuk et al., 2017).
Corrosion Inhibition
Beyond biomedical applications, these derivatives have also shown promise as corrosion inhibitors. Hu et al. (2016) studied the corrosion inhibiting effects of benzothiazole derivatives against steel in acidic solutions. The compounds provided remarkable stability and efficiency, suggesting a potential industrial application in protecting metals against corrosion (Hu et al., 2016).
Safety and Hazards
Propriétés
IUPAC Name |
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3OS2/c1-11-16(12-5-3-2-4-6-12)20-18(24-11)21-17(22)13-7-8-14-15(9-13)23-10-19-14/h2-10H,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEAGIBHWDBMUSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=CC3=C(C=C2)N=CS3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(2-chlorobenzyl)-3-phenyl-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/no-structure.png)

![N-(benzo[d]thiazol-5-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2685794.png)


![Potassium 2-[2-(butylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B2685798.png)


![N-{[2,4'-bipyridine]-5-yl}-3-cyanobenzamide](/img/structure/B2685802.png)
![2-(2-((4-methoxyphenyl)sulfonyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2685806.png)
![7-(tert-butyl)-3-(2-chlorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2685811.png)
![5-Amino-3-(phenethylthio)-[1,2,4]triazolo[4,3-a]pyrimidin-7-ol](/img/structure/B2685813.png)
![N-[(5-butylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2685814.png)

